molecular formula C2F6O2S B3031441 Ethanesulfonyl fluoride, pentafluoro- CAS No. 354-87-0

Ethanesulfonyl fluoride, pentafluoro-

Cat. No.: B3031441
CAS No.: 354-87-0
M. Wt: 202.08 g/mol
InChI Key: JUZCVRZJGRPWJZ-UHFFFAOYSA-N
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Description

Ethanesulfonyl fluoride, pentafluoro- is a chemical compound with the molecular formula C2F6O2S. It is a member of the sulfonyl fluoride family, which are known for their applications in organic synthesis, chemical biology, drug discovery, and materials science . This compound is characterized by its high reactivity and stability, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonyl fluoride, pentafluoro- typically involves the fluorination of ethanesulfonyl chloride. One common method is the direct fluorination using sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of ethanesulfonyl fluoride, pentafluoro- involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonyl fluoride, pentafluoro- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with ethanesulfonyl fluoride, pentafluoro- include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from reactions involving ethanesulfonyl fluoride, pentafluoro- depend on the type of nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters.

Scientific Research Applications

Ethanesulfonyl fluoride, pentafluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanesulfonyl fluoride, pentafluoro- involves its ability to form strong covalent bonds with nucleophiles. This reactivity is attributed to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the sulfonyl fluoride group. The compound can target specific molecular pathways by modifying key functional groups in biomolecules, thereby altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanesulfonyl fluoride, pentafluoro- is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical intermediates and reagents.

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6O2S/c3-1(4,5)2(6,7)11(8,9)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCVRZJGRPWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059873
Record name Pentafluoro ethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-87-0
Record name 1,1,2,2,2-Pentafluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl fluoride, 1,1,2,2,2-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentafluoro ethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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